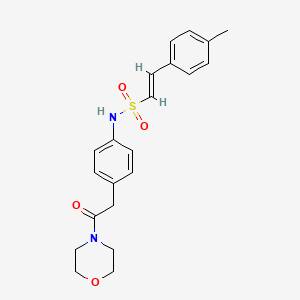
(E)-N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-(p-tolyl)ethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-(p-tolyl)ethenesulfonamide is a useful research compound. Its molecular formula is C21H24N2O4S and its molecular weight is 400.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-(p-tolyl)ethenesulfonamide, identified by its CAS number 1396890-45-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, antiproliferative effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H24N2O4S, with a molecular weight of 400.5 g/mol. The structure includes a morpholine ring, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O4S |
| Molecular Weight | 400.5 g/mol |
| CAS Number | 1396890-45-1 |
Research indicates that compounds similar to this compound exert their biological effects primarily through the disruption of microtubule dynamics. This action is often associated with binding to the colchicine site on β-tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Case Studies and Research Findings
-
Antiproliferative Effects : In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been shown to inhibit cell growth in MCF7 breast cancer cells and HT-29 colon carcinoma cells at nanomolar concentrations .
(Note: Specific IC50 values need to be filled based on experimental data.)
Cell Line IC50 (nM) MCF7 (Breast Cancer) XX HT-29 (Colon Cancer) XX - Cell Cycle Analysis : The compound has been reported to block cell cycle progression at the G2/M phase. This was evidenced by flow cytometry analysis showing an accumulation of cells in this phase upon treatment with the compound .
- Chick Chorioallantoic Membrane Assay : In vivo assessments using chick chorioallantoic membrane assays revealed that this compound significantly inhibited angiogenesis and tumor growth comparable to established agents such as combretastatin A-4 (CA-4) .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the aromatic rings and the morpholine moiety. Studies utilizing quantitative structure–activity relationship (QSAR) analyses have suggested that modifications to these regions can enhance antiproliferative effects while minimizing toxicity .
Propriétés
IUPAC Name |
(E)-2-(4-methylphenyl)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-17-2-4-18(5-3-17)10-15-28(25,26)22-20-8-6-19(7-9-20)16-21(24)23-11-13-27-14-12-23/h2-10,15,22H,11-14,16H2,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDDVEQECIEJJA-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














